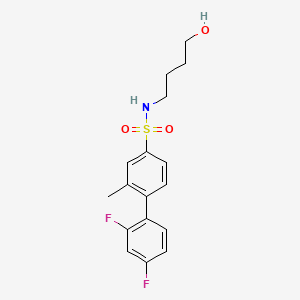

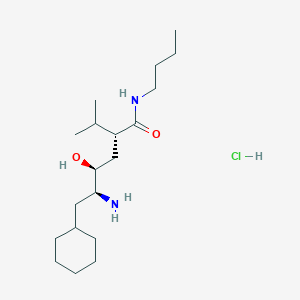

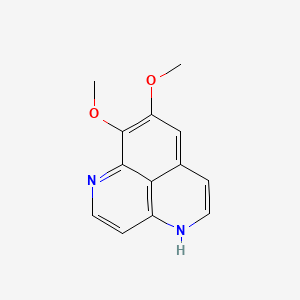

![molecular formula C27H25ClN2O3 B1664825 (S)-3-[4-(4'-Chloro-2'-methyl-biphenyl-3-ylmethoxy)-phenyl]-3-(1-methyl-1H-imidazol-2-yl)-propionic acid CAS No. 916219-50-6](/img/structure/B1664825.png)

(S)-3-[4-(4'-Chloro-2'-methyl-biphenyl-3-ylmethoxy)-phenyl]-3-(1-methyl-1H-imidazol-2-yl)-propionic acid

Descripción general

Descripción

AM-3189 is a potent and selective GPR40 Agonist with minimal CNS penetration, superior pharmacokinetic properties and in vivo efficacy comparable to AMG 837. AM-3189 maintains the in vivo efficacy of AMG 837 while displaying a superior pharmacokinetic profile and minimal CNS exposure. Similar to AMG 837, while highly potent on GPR40, AM-3189 was highly selective over the closely related GPCRs, GPR41 and GPR43. 13kdemonstrated low clearance, moderate volume of distribution, and good oral bioavailability. AM-3189 does not penetrate the rat CNS as indicated by a rat brain to plasma ratio of 0.04 at 3 h after an oral dose of 5 mg/kg.

Aplicaciones Científicas De Investigación

Photocurrent Response and Coordination Polymers

The compound is used in the study of photocurrent response and coordination polymers, particularly with CdTe. It exhibits unique electrochemical properties and photoelectrochemical behaviors, essential for solar energy conversion and related applications (Meng, Gong, & Lin, 2016).

Inhibition of Retinoic Acid 4-Hydroxylase

It's applied in the development of inhibitors for retinoic acid 4-hydroxylase (CYP26), which are key in enhancing the biological effects of all-trans retinoic acid in neuroblastoma cell lines. This has implications for cancer research and therapy (Gomaa et al., 2011).

Crystallographic Studies

The compound is used in crystallography to study the molecular structure and properties of related compounds. This research is fundamental in understanding the molecular interactions and properties in various applications, including pharmaceuticals and materials science (Kumarasinghe, Hruby, & Nichol, 2009).

Antihypertensive Research

It plays a role in the synthesis of nonpeptide angiotensin II receptor antagonists, which are significant in the development of orally active antihypertensive agents. This research is crucial for cardiovascular disease treatment (Carini et al., 1991).

Antimicrobial Evaluation

The compound's derivatives are evaluated for their antimicrobial properties, indicating its potential in developing new antibacterial and antifungal agents (Rani et al., 2014).

Propiedades

Número CAS |

916219-50-6 |

|---|---|

Fórmula molecular |

C27H25ClN2O3 |

Peso molecular |

460.9 g/mol |

Nombre IUPAC |

(3S)-3-[4-[[3-(4-chloro-2-methylphenyl)phenyl]methoxy]phenyl]-3-(1-methylimidazol-2-yl)propanoic acid |

InChI |

InChI=1S/C27H25ClN2O3/c1-18-14-22(28)8-11-24(18)21-5-3-4-19(15-21)17-33-23-9-6-20(7-10-23)25(16-26(31)32)27-29-12-13-30(27)2/h3-15,25H,16-17H2,1-2H3,(H,31,32)/t25-/m0/s1 |

Clave InChI |

GFFXCPIMXLSUGF-VWLOTQADSA-N |

SMILES isomérico |

CC1=C(C=CC(=C1)Cl)C2=CC=CC(=C2)COC3=CC=C(C=C3)[C@H](CC(=O)O)C4=NC=CN4C |

SMILES |

CC1=C(C=CC(=C1)Cl)C2=CC=CC(=C2)COC3=CC=C(C=C3)C(CC(=O)O)C4=NC=CN4C |

SMILES canónico |

CC1=C(C=CC(=C1)Cl)C2=CC=CC(=C2)COC3=CC=C(C=C3)C(CC(=O)O)C4=NC=CN4C |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO, not in water |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

AM-3189; AM 3189; AM3189. |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

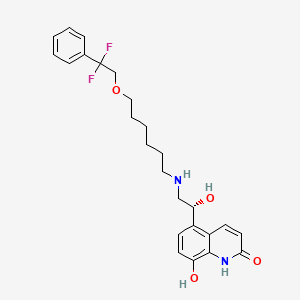

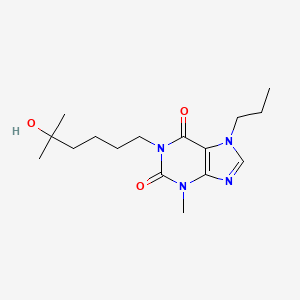

![(3S)-4-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-[[(2S)-2-[[(2S)-3-(1H-indol-3-yl)-2-[[2-[[(2S)-2-[3-(4-sulfooxyphenyl)propanoylamino]hexanoyl]amino]acetyl]amino]propanoyl]amino]hexanoyl]-methylamino]-4-oxobutanoic acid](/img/structure/B1664745.png)

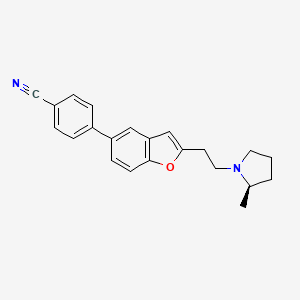

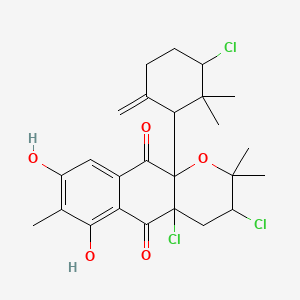

![N-{1-Benzyl-(2R,3S)-2,3-dihydroxy-4-[3-methyl-2-(3-methyl-3-pyridin-2-ylmethyl-ureido)-butyrylamino]-5-phenyl-pentyl}-3-methyl-2-(3-methyl-3-pyridin-2-ylmethyl-ureido)-butyramide](/img/structure/B1664747.png)

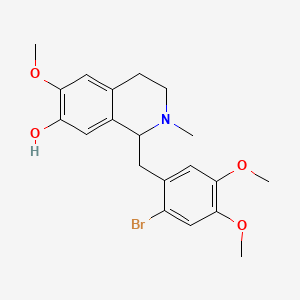

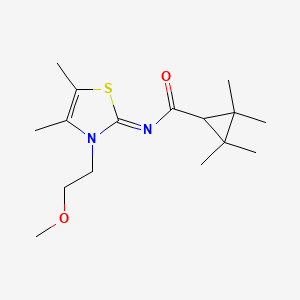

![[(1S,2R,3S,4R)-1-acetyloxy-5-cyano-3,7-dihydroxy-3-methyl-4-(2-methylpropanoyloxy)-6,11-dioxo-2,4-dihydro-1H-benzo[b]carbazol-2-yl] 2-methylpropanoate](/img/structure/B1664750.png)

![5-(azepan-1-yl)-13-(dimethylamino)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one](/img/structure/B1664755.png)

![1-[(2,2-dimethylaziridin-1-yl)-ethoxyphosphoryl]-2,2-dimethylaziridine](/img/structure/B1664759.png)